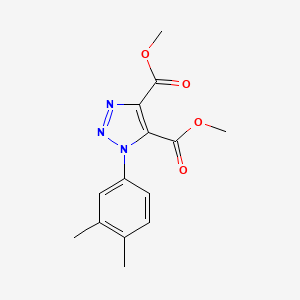

dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring dual ester groups at positions 4 and 5 of the triazole ring and a 3,4-dimethylphenyl substituent at the N(1) position. The triazole core is synthesized via 1,3-dipolar cycloaddition reactions between aryl azides and acetylenedicarboxylates, a method optimized for efficiency under solvent-free conditions .

Properties

IUPAC Name |

dimethyl 1-(3,4-dimethylphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZRPLRVOIALGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Substitution: The aromatic ring and ester groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different oxidation states, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Anticancer Activity

- Benzothiazole-Piperazine Hybrids : Compounds like dimethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against breast cancer (MDA-MB-231) and other cell lines. The benzothiazole moiety enhances DNA intercalation and kinase inhibition .

- Pyrazole Analogs : Dimethyl 1-(3,4-dimethylphenyl)-1H-pyrazole-4,5-dicarboxylate derivatives demonstrate concentration-dependent cytotoxicity against MDA-MB-231 cells, suggesting that the 3,4-dimethylphenyl group may synergize with the heterocyclic core for anticancer effects .

Antibacterial Activity

- Oxazoline Derivatives : Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate shows moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the oxazoline ring’s ability to disrupt bacterial membranes .

Physicochemical and Spectral Properties

- NMR Signatures : The methyl ester protons in dimethyl triazole diesters appear as singlets near δH 3.97–4.00 ppm, while ethyl esters show multiplets at δH 1.24–1.33 (CH₃) and δH 4.29–4.39 (CH₂) .

- Carbonyl Resonances : Ester carbonyl carbons resonate at δC 168.2–168.5 ppm, consistent across analogs .

Biological Activity

Dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (referred to as DMDC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMDC, including its synthesis, mechanisms of action, and implications for drug development.

Chemical Structure and Synthesis

DMDC is characterized by its triazole ring and dicarboxylate functional groups. The synthesis typically involves the reaction of 3,4-dimethylphenyl derivatives with appropriate reagents to form the triazole structure. The detailed synthetic pathway is crucial for understanding the compound's properties and potential modifications.

Biological Activity Overview

The biological activity of DMDC has been explored in various studies, highlighting its potential in different therapeutic areas:

- Anticancer Activity : DMDC has demonstrated selective cytotoxicity against various cancer cell lines. For example, derivatives of triazole compounds have shown comparable antiproliferative effects to established chemotherapeutics like doxorubicin. In particular, studies indicate that DMDC can induce morphological changes in cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .

- Antimicrobial Properties : Research has indicated that triazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. DMDC's structural features may enhance its interaction with bacterial cell wall precursors, similar to the mechanism of action observed with vancomycin .

- Mechanisms of Action : The mechanisms by which DMDC exerts its biological effects include the induction of DNA damage and disruption of mitochondrial membrane potential in cancer cells. These actions are critical for its anticancer properties and suggest a multifaceted approach to targeting cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of DMDC and related compounds:

- Cytotoxicity in Cancer Cells : A study investigated the effects of DMDC on Jurkat T-cells, demonstrating significant DNA fragmentation and apoptosis induction without direct DNA intercalation . This suggests a unique mechanism that could be leveraged in cancer therapy.

- Antimicrobial Testing : In vitro tests revealed that DMDC exhibits potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were significantly lower than those for many existing antibiotics, indicating its potential as a new antimicrobial agent .

- Structural Activity Relationship (SAR) : The modification of substituent groups on the triazole ring has been shown to impact biological activity significantly. Research indicates that specific substitutions can enhance both anticancer and antimicrobial activities, providing a pathway for optimizing drug design .

Table 1: Biological Activity Summary of this compound

Q & A

Basic: What synthetic methodologies are recommended for preparing dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Key steps include:

- Reagent selection : Use of substituted benzaldehydes or hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) to introduce aromatic substituents .

- Reaction optimization : Refluxing in polar solvents (e.g., DMSO or ethanol) with catalytic glacial acetic acid to enhance reactivity .

- Purification : Crystallization using ethanol-water mixtures yields pure products (65–75% yields) .

Critical parameters : Temperature control during reflux (e.g., 18 hours at 100°C) and stoichiometric balancing of reagents to minimize side products.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

-

X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters:

Parameter Value a 8.0504 Å b 9.6941 Å c 11.1893 Å α 106.426° β 91.798° γ 98.606° Data collection via CCD diffractometers ensures high precision (R-factor = 0.015) . -

Spectroscopy :

- ¹H/¹³C NMR : Identifies methyl ester groups (δ 3.8–4.0 ppm for methoxy protons) and aryl protons.

- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations .

Advanced: How can computational chemistry guide reaction design and mechanistic studies for this compound?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .

- Data-driven optimization : Machine learning models trained on experimental datasets (e.g., yields, solvent effects) identify optimal conditions (e.g., solvent polarity, catalyst loading) .

- Example : ICReDD’s integrated approach combines computational screening with experimental validation to accelerate discovery .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Comparative assays : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 3,4-dimethylphenyl vs. iodophenyl groups) to isolate contributing factors .

- Meta-analysis : Cross-reference crystallographic data (e.g., bond angles, steric effects) with activity trends. For example, bulky substituents may hinder target binding .

Advanced: What strategies are employed to analyze crystal packing and intermolecular interactions?

Answer:

- Intermolecular interaction mapping : Hydrogen bonds (e.g., O–H···O) and π-π stacking between aryl groups stabilize crystal lattices. For example, O5–C9–C8 angles (111.51°) indicate directional hydrogen bonding .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

- Thermal stability studies : Differential scanning calorimetry (DSC) correlates packing efficiency with decomposition temperatures .

Advanced: How do reaction fundamentals inform reactor design for scaling triazole syntheses?

Answer:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., azide formation) .

- Reactor type : Continuous-flow systems improve heat/mass transfer for exothermic cycloadditions, reducing byproducts .

- Case study : Membrane reactors separate intermediates in multi-step syntheses, enhancing purity .

Advanced: What are the challenges in synthesizing analogs with modified aryl substituents?

Answer:

- Steric hindrance : Bulky groups (e.g., 2-iodophenyl) reduce reaction yields; optimize via microwave-assisted synthesis to shorten reaction times .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) require adjusted catalyst systems (e.g., Ru-based catalysts for strained cycloadditions) .

- Purification : Chromatography or recrystallization in hexane/ethyl acetate mixtures resolves regioisomeric impurities .

Basic: What are the key applications of 1,2,3-triazole derivatives in pharmaceutical research?

Answer:

- Antimicrobial agents : Triazole cores inhibit fungal cytochrome P450 enzymes (e.g., fluconazole analogs) .

- Corrosion inhibition : Adsorption on metal surfaces via lone-pair electrons from nitrogen atoms .

- Drug delivery : Ester groups enable prodrug strategies, with controlled hydrolysis under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.